molecular formula C23H24N4O2S B2932510 2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide CAS No. 899954-81-5

2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2932510
CAS No.: 899954-81-5
M. Wt: 420.53
InChI Key: WLXPDHSESVMSAN-UHFFFAOYSA-N
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Description

2-((2-Oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic acetamide derivative with a complex structure featuring:

  • A pyridin-3-ylmethyl substituent at position 1 of the quinazolinone, enhancing solubility and enabling π-π stacking interactions.
  • A thioether linkage connecting the quinazolinone to an acetamide moiety, a common motif in enzyme inhibitors.
  • A p-tolyl group on the acetamide nitrogen, contributing to lipophilicity and target selectivity.

This compound is structurally analogous to MMP-9 inhibitors and NQO1 inducers described in recent literature (see ) . Its design likely aims to optimize interactions with protease domains or redox-regulatory proteins, though specific biological data for this exact molecule remain unpublished in the provided evidence.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-8-10-18(11-9-16)25-21(28)15-30-22-19-6-2-3-7-20(19)27(23(29)26-22)14-17-5-4-12-24-13-17/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXPDHSESVMSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure includes functional groups such as thioether and acetamide, which may interact with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 420.5 g/mol. The presence of the pyridine and quinazoline rings suggests diverse biological interactions.

PropertyValue
Molecular FormulaC23H24N4O2S
Molecular Weight420.5 g/mol
CAS Number899986-83-5

Biological Activity Overview

Preliminary studies indicate that compounds related to this structure may exhibit significant biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against various human cancer cell lines.
  • Antimicrobial Properties : The structural components suggest potential effectiveness against bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Anticancer Activity

A study evaluating a series of quinazoline derivatives demonstrated that compounds similar to this compound exhibited promising anticancer activity. For example, derivatives were tested against breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines using the MTT assay. Results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency .

Antimicrobial Activity

Research on similar thioether-containing compounds has shown notable antimicrobial effects. A specific study highlighted that derivatives with a pyridine moiety exhibited strong activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In vitro studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines in macrophage models. This suggests potential use in treating inflammatory diseases .

The exact mechanism of action for this compound is not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Binding to specific receptors could mediate anti-inflammatory effects.
  • DNA Interaction : Some derivatives have demonstrated the ability to intercalate with DNA, disrupting replication in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related acetamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Findings References
Target Compound
2-((2-Oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide
Hexahydroquinazolinone core, pyridin-3-ylmethyl, p-tolyl Not explicitly reported (inferred MMP-9/NQO1 modulation) Structural similarity to MMP-9 inhibitors; potential dual-function activity.
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Hexahydroquinazolinone core, fluorophenyl, butanamide chain MMP-9 inhibitor (KD = 320 nM) Disrupts proMMP-9 interactions with α4β1 integrin/CD44, inhibits metastasis.
2-((6,8-Diiodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(p-tolyl)acetamide (8) Diiodo-substituted quinazolinone, sulfamoylphenyl, p-tolyl NQO1 inducer (IR ν 1710, 1682 cm⁻¹ for CO) High thermal stability (>300°C); potential radiomodulatory applications.
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) Oxadiazole-thienopyridine hybrid, chlorophenyl, p-tolyl DFT/6-31/B3LYP model studied Exhibits strong HOMO-LUMO interactions; potential neuroprotective effects.
2-((4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18) Pyrimidinone-thiazole hybrid Synthesized in 86% yield Alkylation-based synthesis; antimicrobial/anticancer potential.

Key Observations:

Structural Variations: The target compound replaces the sulfamoylphenyl group in Compound 8 with pyridin-3-ylmethyl, likely improving blood-brain barrier penetration. Compared to CPA , the hexahydroquinazolinone core may enhance conformational flexibility over the rigid oxadiazole-thienopyridine system.

Biological Activity: The MMP-9 inhibitor N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide demonstrates nanomolar affinity (KD = 320 nM), suggesting the target compound’s thioacetamide moiety is critical for protease inhibition. Compound 8 lacks pyridine but includes sulfamoylphenyl, which may enhance solubility and NQO1 induction.

Synthesis: The target compound’s thioether linkage aligns with synthetic routes for Compound 18 , where alkylation of thiol-containing intermediates (e.g., 6-aminothiouracil) is employed.

Computational Insights :

  • CPA underwent DFT analysis, highlighting the importance of electron-withdrawing groups (e.g., Cl) in stabilizing charge distribution. Similar studies on the target compound could predict its reactivity.

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